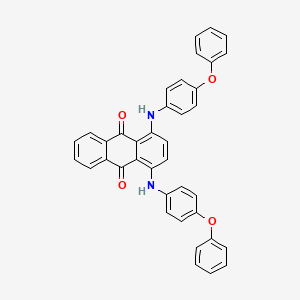

1,4-Bis(p-phenoxyanilino)anthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with 4-phenoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Bases like potassium carbonate and solvents like DMF are frequently employed.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and electrochemical properties .

Scientific Research Applications

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential as a fluorescent probe in biological imaging.

Medicine: Investigated for its anticancer properties due to its structural similarity to known anticancer agents.

Mechanism of Action

The mechanism of action of 1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound’s photophysical properties also make it an effective fluorescent probe, allowing it to be used in imaging applications .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and its similar structural properties.

9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission, making it useful in electronic applications.

Uniqueness

1,4-Bis((4-phenoxyphenyl)amino)anthracene-9,10-dione is unique due to its specific phenoxyphenyl substitutions, which enhance its photophysical properties and make it particularly suitable for applications in organic electronics and biological imaging .

Biological Activity

1,4-Bis(p-phenoxyanilino)anthraquinone (BPAAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. Its structure features two p-phenoxyanilino groups attached to an anthraquinone backbone, which contributes to its potential therapeutic properties. This article explores the biological activity of BPAAQ, focusing on its anticancer, antimicrobial, and other pharmacological effects.

- Molecular Formula: C₃₈H₂₆N₂O₄

- Molecular Weight: 602.62 g/mol

- CAS Number: 73598-77-3

Structural Characteristics

The structure of BPAAQ can be represented as follows:

This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

BPAAQ exhibits significant anticancer properties, primarily through its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

- Leukemia Cells (K562)

The anticancer activity of BPAAQ is attributed to several mechanisms:

- DNA Intercalation: BPAAQ can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cell death.

- Inhibition of Key Enzymes: BPAAQ inhibits topoisomerases and other enzymes critical for cancer cell survival and proliferation.

Antimicrobial Activity

BPAAQ has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. Its efficacy against:

- Gram-positive Bacteria: Staphylococcus aureus

- Gram-negative Bacteria: Escherichia coli

- Fungi: Candida albicans

In Vitro Studies

In vitro studies have shown that BPAAQ exhibits minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of BPAAQ is influenced by its structural components. Modifications in the phenoxy and aniline moieties can enhance or diminish its activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on phenoxy groups | Increased lipophilicity and antimicrobial activity |

| Halogenation on aniline rings | Enhanced anticancer potency |

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2020) evaluated the anticancer effects of BPAAQ on MCF-7 cells. The results indicated that treatment with BPAAQ led to a significant reduction in cell viability, with an IC50 value of 12 µM after 48 hours. Flow cytometry analysis revealed that BPAAQ induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity Assessment

Research by Liu et al. (2021) assessed the antimicrobial properties of BPAAQ against various pathogens. The study found that BPAAQ exhibited potent antibacterial activity with an MIC of 25 µg/mL against Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial protein synthesis.

Properties

CAS No. |

73598-77-3 |

|---|---|

Molecular Formula |

C38H26N2O4 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

1,4-bis(4-phenoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C38H26N2O4/c41-37-31-13-7-8-14-32(31)38(42)36-34(40-26-17-21-30(22-18-26)44-28-11-5-2-6-12-28)24-23-33(35(36)37)39-25-15-19-29(20-16-25)43-27-9-3-1-4-10-27/h1-24,39-40H |

InChI Key |

BANNVGIXDQIHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.